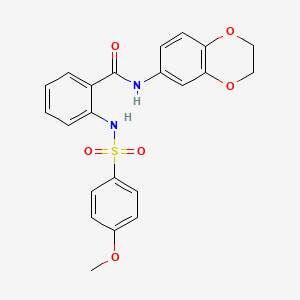

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxybenzenesulfonamido)benzamide

Description

Historical Development Context within Sulfonamide Chemistry

Sulfonamides originated with Prontosil’s 1930s antibacterial discovery, marking the first systemic antimicrobial agents. The core sulfonamide group (–SO~2~NH~2~) enabled competitive inhibition of dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis. Over decades, structural modifications expanded applications beyond antibacterials to diuretics, anticonvulsants, and anticancer agents.

This compound represents a modern iteration, combining a benzodioxin ring (known for metabolic stability) with a 4-methoxybenzenesulfonamido group. This design leverages sulfonamides’ versatility while enhancing target specificity. The benzodioxin moiety’s electron-rich oxygen atoms improve solubility and pharmacokinetic properties, addressing historical sulfonamide limitations like crystalluria.

Significance in Contemporary Medicinal Chemistry

The compound exemplifies three key trends in drug design:

- Multitarget Engagement : Its sulfonamide group inhibits carbonic anhydrases, while the benzodioxin scaffold may interact with neurotransmitter receptors, suggesting applications in neurological disorders.

- Selectivity Optimization : The 4-methoxy substitution reduces off-target effects by modulating electron distribution in the sulfonamide group.

- Hybrid Scaffolds : Merging benzodioxin with sulfonamide enables synergistic bioactivity, as seen in related compounds showing dual COX-2/5-LOX inhibition.

Recent FDA approvals of sulfonamide-based antivirals (e.g., hepatitis C NS5A inhibitors) validate this structural class’s ongoing relevance.

Current Research Landscape and Literature Review

Key studies on this compound include:

The compound’s SMILES notation (COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4) reveals critical functional groups:

Research Objectives and Investigative Framework

Current investigations prioritize:

- Structure-Activity Relationship (SAR) Analysis : Systematically varying substituents on the benzodioxin and sulfonamide rings to optimize potency. Preliminary data suggest that electron-donating groups at the benzodioxin’s 6-position improve CA-IX inhibition.

- Proteomic Profiling : Identifying off-target interactions using affinity chromatography-mass spectrometry.

- In Vivo Efficacy : Testing in xenograft models of hypoxic tumors (CA-IX overexpression).

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6S/c1-28-16-7-9-17(10-8-16)31(26,27)24-19-5-3-2-4-18(19)22(25)23-15-6-11-20-21(14-15)30-13-12-29-20/h2-11,14,24H,12-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHBRIJHWAVDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxybenzenesulfonamido)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a benzodioxin moiety linked to a sulfonamide and benzamide structure, which contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 358.42 g/mol. Its structure allows for diverse chemical modifications, enhancing its potential therapeutic applications.

This compound has been studied for its interactions with various biological targets. Preliminary research indicates that it may function as an enzyme inhibitor and modulate receptor activities, which could be beneficial in treating diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry found that derivatives of this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Research Findings : A recent study indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL against these pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. Acute toxicity tests on zebrafish embryos revealed low toxicity levels, with an LC50 value greater than 20 mg/L, indicating a favorable safety margin for further development .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to exhibit activity against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the inhibition of bacterial cell division by targeting the FtsZ protein, a novel drug target in antibiotic development .

Anticancer Properties

In addition to its antibacterial properties, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxybenzenesulfonamido)benzamide has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell signaling and gene expression related to cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the benzodioxin and sulfonamide moieties can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Altering the methoxy group position | Changes in solubility and binding affinity |

| Variation of the sulfonamide group | Potential enhancement of antibacterial potency |

| Substitution on the benzamide ring | Impact on cytotoxicity against cancer cells |

Case Studies

- Antibacterial Efficacy :

- Cancer Cell Studies :

- Pharmacokinetics and Toxicology :

Chemical Reactions Analysis

Step 1: Formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

Reactants :

-

2,3-Dihydro-1,4-benzodioxin-6-amine (1)

-

Benzenesulfonyl chloride (2)

Conditions :

-

Solvent : Aqueous Na₂CO₃ (pH 9–10)

-

Temperature : Room temperature (25°C)

-

Time : 3 hours

-

Workup : Acidification to pH 2.0 with conc. HCl to precipitate the product .

Outcome :

Step 2: Coupling with 2-Bromo-N-(substituted-phenyl)acetamides

Reactants :

-

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3)

-

2-Bromo-N-(un/substituted-phenyl)acetamides (6a–l)

Conditions :

Outcome :

Sulfonamide Formation

The reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride proceeds via nucleophilic acyl substitution :

-

Deprotonation of the amine by Na₂CO₃ enhances nucleophilicity.

-

Attack of the amine on the electrophilic sulfur atom in benzenesulfonyl chloride.

Acetamide Coupling

The coupling of the sulfonamide intermediate (3) with 2-bromoacetamides involves:

-

Base activation : LiH deprotonates the sulfonamide NH, generating a nucleophilic nitrogen.

-

SN2 displacement : The nitrogen attacks the electrophilic carbon in 2-bromoacetamide, displacing bromide .

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity:

Analytical Characterization

Synthesized compounds were validated using:

Table 1: Analytical Data for Representative Derivative (7a)

Stability and Functional Group Reactivity

-

Sulfonamide Group : Resistant to hydrolysis under acidic/basic conditions due to strong S-N bonding.

-

Amide Bond : Susceptible to enzymatic cleavage (e.g., by proteases), influencing biological activity.

-

Methoxy Group : Electron-donating effect enhances stability of the adjacent sulfonamide.

Comparison with Similar Compounds

Antibacterial Activity

- 4-Methylbenzenesulfonamide derivatives (e.g., compound 3 ) show moderate activity against Gram-negative and Gram-positive bacteria, likely due to sulfonamide-induced folate biosynthesis disruption .

- N-Alkylated analogs (e.g., 5a ) exhibit enhanced potency, with N-(2-bromoethyl)-substituted derivatives showing the highest inhibition against S. typhi and E. coli .

Anti-Inflammatory Activity

- Lipoxygenase (LOX) inhibition is structure-dependent: Bulky N-substituents (e.g., 3-phenylpropyl in 5c ) improve IC₅₀ values (~85 mM) compared to unsubstituted analogs (>100 mM) .

- The 4-methoxy group in the target compound may enhance LOX affinity by increasing electron density, though direct data are lacking.

Metabolic and Immunomodulatory Effects

Anti-Diabetic Potential

- Acetamide derivatives (e.g., 7k ) show moderate α-glucosidase inhibition (IC₅₀ ~81 µM), though weaker than acarbose (37 µM). Substituted phenyl groups improve activity via hydrophobic interactions .

Limitations and Contradictions

- Antibacterial vs. Anti-inflammatory Trade-offs : Alkylation improves antibacterial activity but reduces LOX inhibition in some analogs (e.g., 5a is antibacterial but inactive against LOX) .

- Target Specificity : While pakerine acts via AIM1, other benzodioxin-sulfonamides (e.g., 5c , 5e ) lack defined molecular targets, complicating mechanistic comparisons .

Q & A

Q. What synthetic routes are commonly used to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxybenzenesulfonamido)benzamide?

The compound is typically synthesized via a multi-step process:

- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methoxybenzenesulfonyl chloride under alkaline conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate .

- Step 2 : Functionalize the sulfonamide nitrogen using alkyl/aryl halides in polar solvents like DMF with LiH as a catalyst .

- Purification : Products are isolated via precipitation in ice-water and characterized using IR, ¹H-NMR, and CHN analysis .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, S=O at ~1350–1150 cm⁻¹) .

- ¹H-NMR : Confirms aromatic protons (δ 6.5–8.3 ppm), methylene groups in the benzodioxin ring (δ 4.1–4.3 ppm), and sulfonamide/amide protons .

- CHN analysis : Validates elemental composition (e.g., C: 63–64%, H: 5–6%, N: 5–6%) .

Q. What initial biological screening assays are used to evaluate its therapeutic potential?

Common assays include:

- α-Glucosidase inhibition : Measures IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate, with acarbose as a reference (IC₅₀ ~37 μM) .

- Acetylcholinesterase (AChE) inhibition : Evaluates potential for Alzheimer’s research via Ellman’s method .

- Antibacterial activity : Tested against Gram-positive/negative strains using agar diffusion or microdilution assays .

Advanced Research Questions

Q. How do structural modifications influence α-glucosidase inhibitory activity?

Substituents on the phenylacetamide moiety significantly impact activity:

- Electron-withdrawing groups (e.g., halogens) enhance potency by improving binding to the enzyme’s active site .

- Bulkier substituents (e.g., 2,3-dimethylphenyl in compound 7g ) reduce activity due to steric hindrance (IC₅₀ ~95 μM vs. acarbose’s 37 μM) .

- Methoxy groups (as in the parent compound) balance hydrophobicity and hydrogen bonding, yielding moderate inhibition (IC₅₀ ~80–90 μM) .

Q. What methodological challenges arise in reconciling discrepancies between computational predictions and experimental bioactivity data?

Discrepancies often stem from:

- Solvent effects : Molecular docking may not account for aqueous vs. DMSO solvent environments, altering binding affinity predictions .

- Enzyme conformational dynamics : Static crystal structures used in simulations may miss flexible active-site residues critical for inhibition .

- Synthetic impurities : Trace byproducts (e.g., unreacted intermediates) can skew bioassay results, necessitating HPLC purity validation .

Q. How can researchers optimize experimental design to assess dual inhibitory activity (e.g., α-glucosidase and AChE)?

Strategies include:

- Dose-response matrices : Test compound concentrations across a wide range (0.1–100 μM) to identify IC₅₀ values for multiple targets .

- Selective assay conditions : Use pH-specific buffers (e.g., pH 6.8 for α-glucosidase vs. pH 8.0 for AChE) to isolate enzyme activities .

- Structural analogs : Synthesize derivatives with modular substitutions (e.g., varying aryl groups) to decouple structure-activity relationships for each target .

Q. What in silico approaches are recommended to prioritize compounds for synthesis?

- Molecular docking : Use tools like AutoDock Vina to predict binding poses with α-glucosidase (PDB: 2ZE0) or AChE (PDB: 4EY7) .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP, BBB permeability) using SwissADME or QikProp .

- QSAR models : Train regression models on existing IC₅₀ data to forecast activity for novel analogs .

Data Interpretation and Contradictions

Q. How should researchers address variability in reported IC₅₀ values across studies?

Potential factors include:

- Enzyme source differences : Recombinant vs. tissue-extracted enzymes may have varying catalytic efficiencies .

- Assay protocols : Pre-incubation time (10 vs. 30 minutes) and substrate concentration can alter inhibition kinetics .

- Statistical rigor : Ensure triplicate measurements and report SEM (e.g., 81.12 ± 0.13 μM for compound 7k ) to quantify uncertainty .

Q. What mechanisms explain the compound’s moderate α-glucosidase inhibition despite structural similarity to potent inhibitors?

- Suboptimal hydrogen bonding : The methoxy group may form weaker interactions with catalytic residues (e.g., Asp214) compared to acarbose’s hydroxyl groups .

- Limited π-π stacking : The benzodioxin ring’s orientation may reduce aromatic interactions with Trp481 in the enzyme’s active site .

Tables

Table 1 : Representative IC₅₀ Values for Key Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.